molecular formula C21H24N2O3 B2981219 N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide CAS No. 1421505-31-8

N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide

Cat. No.: B2981219
CAS No.: 1421505-31-8
M. Wt: 352.434
InChI Key: PIUPIFGAJFFOIW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1-adamantyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-20(22-21-10-15-6-16(11-21)8-17(7-15)12-21)18-9-19(23-26-18)25-13-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUPIFGAJFFOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NO4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide, chemists typically start with readily available precursors. One common approach involves:

  • Formation of Isoxazole Ring:

    • Starting with a benzyl alcohol derivative.

    • Reacting with hydroxylamine to form an oxime.

    • Cyclizing the oxime to form the isoxazole ring.

  • Attachment of Adamantane Core:

    • Using an adamantan-1-yl derivative.

    • Coupling the adamantane moiety with the isoxazole intermediate under appropriate conditions, often using a base and a suitable solvent.

  • Formation of Carboxamide Group:

    • Introducing the carboxamide functionality through amidation reactions.

    • Ensuring precise control of reaction conditions to achieve high yields and purity.

Industrial Production Methods: Scaling up these reactions for industrial production involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize efficiency and minimize waste. Flow chemistry and continuous synthesis methods might be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions: N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide undergoes various reactions, including:

  • Oxidation: Oxidative cleavage to modify the functional groups.

  • Reduction: Hydrogenation to reduce certain double bonds.

  • Substitution: Halogenation, nitration, or other electrophilic substitutions on the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Employing hydrogen gas with metal catalysts such as palladium.

  • Substitution: Utilizing reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products:

  • Products vary based on the reaction but can include modified isoxazole derivatives, reduced adamantane moieties, or substituted benzyl compounds.

Scientific Research Applications

N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide finds applications across multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Potential use in studying biological pathways due to its structural similarities with bioactive compounds.

  • Medicine: Investigated for its potential therapeutic properties in treating various diseases.

  • Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its mechanism of action often involves:

  • Binding to Receptors: Engaging specific receptors or enzymes in biological systems.

  • Modulating Pathways: Influencing biochemical pathways related to inflammation, metabolism, or cell signaling.

  • Interacting with Proteins: Forming complexes with proteins to alter their function or stability.

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Synthesis Method Potential Bioactivity Reference
N-((1s,3s)-Adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide (Target) Adamantane, benzyloxy-isoxazole, carboxamide Calculated: ~412.5 Likely amide coupling Hypothesized antiviral activity
(E)-3-(2-Ethoxyphenyl)-N-(3-(S-methylsulfonimidoyl)allyl)isoxazole-5-carboxamide (27) Ethoxyphenyl-isoxazole, sulfonimidoyl allyl, carboxamide 335.4 (Observed) Amide coupling (31% yield) Chikungunya virus inhibition
Dimeric γ-AApeptides (Compounds 7 & 8) Adamantane-acetamide, hexyl/decanamide chains 1,055.8 (7), 1,011.83 (8) Multi-step peptide coupling Antimicrobial/peptide mimics
N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-bromophenyl)acetamide Adamantane, bromophenyl-acetamide Not reported General Procedure A (51% yield) Structural studies

Physicochemical Properties

  • Isoxazole vs. Benzyloxycarbonyl: The target’s benzyloxy-isoxazole differs from benzyloxycarbonyl groups in ’s GC376, a protease inhibitor.

Inferred Bioactivity

  • Antiviral Potential: Compound 27 () inhibits Chikungunya virus via covalent cysteine targeting, suggesting the target’s isoxazole-carboxamide scaffold may share mechanistic parallels .
  • Protease Inhibition : GC376 () utilizes a benzyloxycarbonyl group for protease binding, implying the target’s benzyloxy moiety could enhance enzyme interaction .

Biological Activity

N-((1S,3S)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features an isoxazole core substituted with an adamantane moiety and a benzyloxy group. The general structure can be represented as follows:

N 1S 3S adamantan 1 yl 3 benzyloxy isoxazole 5 carboxamide\text{N 1S 3S adamantan 1 yl 3 benzyloxy isoxazole 5 carboxamide}

Synthesis typically involves the reaction of appropriate isoxazole derivatives with benzyloxy and adamantane-containing reagents. Detailed synthetic pathways can be found in specialized literature focusing on isoxazole derivatives .

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various isoxazoles on human promyelocytic leukemia cells (HL-60). The results demonstrated that specific isoxazole compounds induced apoptosis and cell cycle arrest, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and increased expression of p21^WAF-1, a cyclin-dependent kinase inhibitor .

CompoundIC50 (μM)Mechanism of Action
Isoxazole 386Induces apoptosis
Isoxazole 6755Cell cycle arrest

These findings suggest that this compound may share similar mechanisms due to its structural characteristics.

NaV1.8 Inhibition

Another significant area of research involves the inhibition of voltage-gated sodium channels, particularly NaV1.8, which plays a crucial role in pain signaling. Compounds structurally related to this compound have been identified as potential inhibitors of NaV1.8, suggesting their utility in treating pain disorders .

Case Studies

Case Study 1: Anticancer Activity in Animal Models

In a preclinical study involving xenograft models of ovarian cancer, derivatives similar to this compound demonstrated significant tumor growth suppression. The treatment led to a 100% reduction in tumor size compared to control groups .

Case Study 2: Pain Management

A study focused on the analgesic properties of various isoxazole derivatives reported that compounds inhibiting NaV1.8 significantly reduced pain responses in rodent models. This suggests that this compound could be explored for its analgesic potential .

Q & A

Q. How to design experiments assessing the compound’s stability under oxidative stress?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to H2_2O2_2 or UV light and monitor via LC-MS. The benzyloxy group is prone to oxidation, forming benzoic acid derivatives .

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